molecular formula C5H7NO B8503814 Propanenitrile, 3-(ethenyloxy)- CAS No. 15678-32-7

Propanenitrile, 3-(ethenyloxy)-

Cat. No.: B8503814
CAS No.: 15678-32-7
M. Wt: 97.12 g/mol
InChI Key: YKNZKOHIKKTXPC-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(ethenyloxy)- (CAS 2141-62-0), also known as 3-ethoxypropionitrile, is a nitrile derivative with the molecular formula C₅H₇NO (C₅H₉NO for its homopolymer, CAS 37452-25-8). It is characterized by an ethoxy group (-OCH₂CH₃) attached to the third carbon of a propanenitrile backbone. This compound is primarily used as a polymer additive and laboratory chemical . Its homopolymer exhibits stability under recommended storage conditions and poses moderate health hazards, including skin/eye irritation and acute oral toxicity (Category 4, H302) .

Properties

CAS No.

15678-32-7

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

3-ethenoxypropanenitrile

InChI

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h2H,1,3,5H2

InChI Key

YKNZKOHIKKTXPC-UHFFFAOYSA-N

Canonical SMILES

C=COCCC#N

Related CAS

37452-25-8

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural analogs of 3-(ethenyloxy)propanenitrile, emphasizing substituent variations:

Compound Name (CAS No.) Molecular Formula Substituents/Functional Groups Key Structural Differences
3-(ethenyloxy)propanenitrile (2141-62-0) C₅H₇NO Ethoxy (-OCH₂CH₃), nitrile (-CN) Reference compound
3-Methoxypropanenitrile (N/A) C₄H₇NO Methoxy (-OCH₃) Shorter alkoxy chain
3-(Phenylmethoxy)propanenitrile (6328-48-9) C₁₀H₁₀NO Benzyloxy (-OCH₂C₆H₅) Aromatic substituent
3-(Hexylamino)propanenitrile (N/A) C₉H₁₈N₂ Hexylamino (-NHCH₂CH₂CH₂CH₂CH₂CH₃) Amino group vs. ethoxy group
3,3,3-Trifluoro-2-(2-propenyloxy)-2-(trifluoromethyl)propanenitrile (54884-92-3) C₈H₅F₆NO Trifluoromethyl (-CF₃), allyloxy (-OCH₂CHCH₂) Fluorinated substituents, branched structure
3-Ethoxy-2-(2-pyridinyl)propenonitrile (N/A) C₁₀H₁₀N₂O Pyridinyl ring, propenonitrile backbone Heterocyclic aromatic system

Physical and Chemical Properties

Limited data are available for 3-(ethenyloxy)propanenitrile, but its fluorinated analog (CAS 54884-92-3) has a predicted boiling point of 162.7°C and density of 1.357 g/cm³, higher than non-fluorinated derivatives due to increased molecular weight and fluorine's electronegativity . In contrast, amino-substituted derivatives like 3-(Hexylamino)propanenitrile are typically yellow-to-orange oils with lower polarity, as evidenced by IR and NMR spectra .

Key Research Findings

  • Thermal Stability: Fluorinated nitriles exhibit higher thermal stability than non-fluorinated analogs, making them suitable for high-temperature applications .
  • Reactivity: Amino-substituted derivatives show nucleophilic reactivity at the amino group, enabling further functionalization .
  • Polymer Compatibility: The homopolymer of 3-(ethenyloxy)propanenitrile is non-reactive under standard conditions but decomposes to release CO, NOₓ, and HBr gases upon combustion .

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